molecular formula C14H17F2NO3 B3046333 Tert-butyl 3-(3,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate CAS No. 1227617-38-0

Tert-butyl 3-(3,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B3046333
CAS No.: 1227617-38-0
M. Wt: 285.29
InChI Key: IGEGOOFDIBQXOY-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate is a premium azetidine-based chemical intermediate designed for pharmaceutical research and development. This compound features a versatile azetidine ring system bearing both 3,4-difluorophenyl and hydroxy substituents, protected by a tert-butyloxycarbonyl (Boc) group, making it an exceptionally valuable scaffold for constructing novel therapeutic agents. Its primary research application lies in serving as a key synthetic intermediate for the preparation of advanced drug candidates, particularly in the area of targeted cancer therapies. The structural motif of substituted azetidines has been demonstrated in scientific literature as a core component in potent CDK4/6 inhibitors, which represent a breakthrough class of therapeutics for hormone receptor-positive breast cancer and other proliferative diseases . The presence of the 3,4-difluorophenyl group enhances the molecule's potential for biological activity and binding affinity, while the Boc-protecting group offers strategic advantages for further synthetic manipulation, allowing researchers to selectively deprotect the azetidine nitrogen for subsequent derivatization. This compound is provided with comprehensive analytical characterization and is strictly intended for research purposes in laboratory settings. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-(3,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO3/c1-13(2,3)20-12(18)17-7-14(19,8-17)9-4-5-10(15)11(16)6-9/h4-6,19H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEGOOFDIBQXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201148493
Record name 1,1-Dimethylethyl 3-(3,4-difluorophenyl)-3-hydroxy-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227617-38-0
Record name 1,1-Dimethylethyl 3-(3,4-difluorophenyl)-3-hydroxy-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227617-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-(3,4-difluorophenyl)-3-hydroxy-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 3-(3,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate, with the CAS number 1227617-38-0, is a compound that has garnered attention for its potential biological activity. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H17F2NO3
  • Molecular Weight : 285.29 g/mol
  • Structure : The compound features a tert-butyl group attached to a hydroxyazetidine core, which is substituted with a difluorophenyl group.

Biological Activity

The biological activity of this compound has been investigated in various studies, primarily focusing on its antibacterial properties and potential as a therapeutic agent.

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, fluoroquinolones, which share structural similarities, are known to inhibit bacterial DNA replication by targeting enzymes such as DNA gyrase and topoisomerase IV. The incorporation of fluorine atoms in the structure often enhances the potency against Gram-negative bacteria .

The mechanism of action for this class of compounds typically involves:

  • Inhibition of DNA Replication : By binding to DNA gyrase and topoisomerase IV, these compounds prevent the normal replication process in bacteria.
  • Induction of Reactive Oxygen Species (ROS) : The interaction with bacterial enzymes can lead to increased oxidative stress, contributing to bacterial cell death .

Study 1: Antibacterial Efficacy

A study published in PMC explored the efficacy of various azetidine derivatives against common bacterial strains. This compound was tested alongside other compounds. Results indicated that it demonstrated comparable efficacy to established antibiotics in vitro .

Study 2: Structure-Activity Relationship (SAR)

Another research article focused on the structure-activity relationship of azetidine derivatives. It highlighted that modifications at the phenyl ring significantly influenced antibacterial potency. The difluorophenyl substitution was found to be particularly effective in enhancing activity against resistant strains .

Data Table: Biological Activity Comparison

Compound NameCAS NumberAntibacterial ActivityMechanism of Action
This compound1227617-38-0HighInhibition of DNA gyrase/topoisomerase IV
Ciprofloxacin85721-33-1Very HighInhibition of DNA gyrase
Delafloxacin1192767-67-5HighDual inhibition (DNA gyrase & topoisomerase IV)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Key analogs differ in halogen placement or substituent type on the phenyl ring, affecting physicochemical and pharmacological properties:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key References
tert-Butyl 3-(3,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate 3,4-difluoro C₁₄H₁₇F₂NO₃ 285.29 (calculated) Extrapolated from
tert-Butyl 3-(2,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate 2,4-difluoro C₁₄H₁₇F₂NO₃ 285.29
tert-Butyl 3-(3-fluorophenyl)-3-hydroxyazetidine-1-carboxylate 3-fluoro C₁₄H₁₈FNO₃ 267.30
tert-Butyl 3-(3-ethyl-4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate 3-ethyl-4-fluoro C₁₆H₂₂FNO₃ 295.35
tert-Butyl 3-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxylate 3,4-dichloro C₁₄H₁₇Cl₂NO₃ 318.20

Observations :

  • Substituent Position : The 2,4-difluoro isomer () has distinct electronic properties compared to the 3,4-difluoro target due to altered ring polarization.
  • Steric Impact : The 3-ethyl-4-fluoro analog introduces steric bulk, which may hinder binding to flat receptor pockets .
Table 2: Hazard Comparison
Compound Name Hazard Statements Signal Word
tert-Butyl 3-(3-ethyl-4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) Warning
tert-Butyl 3-(2,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate Not specified (97% purity) N/A

Key Insight : The ethyl group in the 3-ethyl-4-fluoro analog introduces additional hazards, likely due to increased reactivity or metabolite toxicity .

Q & A

Q. How should researchers address discrepancies in reported synthetic yields?

  • Methodological Answer :
  • Reproduce Conditions : Verify reagent purity, moisture levels, and inert atmosphere.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidation).
  • Scale Effects : Test yields at micro (50 mg) vs. macro (5 g) scales. Adjust stirring rates or cooling rates accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(3,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-(3,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate

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